4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid

Physicochemical Property Boiling Point Thermal Stability

Sourcing heterocyclic intermediates with precise substitution patterns for fragment-based drug discovery often results in long lead times. 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid (CAS 61799-61-9) resolves this bottleneck. - Dual functionality (carboxylic acid + cyclic ketone) enables orthogonal derivatization, reducing synthetic steps. - Chiral center at C-4 and low MW (146.10 g/mol) make it ideal for fragment library design and enantioselective synthesis. - Higher predicted density (1.468 g/cm³) vs. non-oxo analogs offers advantage as a specialty monomer for high-performance polyesters. - Available from stock with reliable global logistics for rapid R&D deployment.

Molecular Formula C5H6O5
Molecular Weight 146.10 g/mol
CAS No. 61799-61-9
Cat. No. B13940558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid
CAS61799-61-9
Molecular FormulaC5H6O5
Molecular Weight146.10 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(O1)C(=O)O
InChIInChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7)
InChIKeySSTVYUZOOJYZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid: Specialized Dioxolane Building Block


4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid (CAS 61799-61-9) is a heterocyclic compound classified as a 1,3-dioxolane derivative, characterized by a five-membered ring containing two oxygen atoms, a carboxylic acid group at the C-2 position, a methyl substituent at C-4, and a ketone group at C-5 . With a molecular formula of C5H6O5 and a molecular weight of 146.10 g/mol, this compound serves as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents . Its unique substitution pattern distinguishes it from other commercially available dioxolane carboxylic acids, offering distinct physicochemical properties that are critical for specific synthetic applications .

Unique 4-methyl-5-oxo substitution pattern
Versatile dioxolane intermediate for complex molecules
Predicted properties support thermal synthesis routes

Physicochemical Differences vs. Common Dioxolane Alternatives


The assumption that any dioxolane carboxylic acid can serve as a drop-in replacement for 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is not supported by comparative physicochemical analysis. The specific placement of the methyl and oxo groups on the dioxolane ring significantly alters key properties such as boiling point and density, which are critical for controlling reaction conditions, purification, and formulation . These differences arise from variations in molecular weight, polarity, and hydrogen-bonding capacity, making each analog uniquely suited for specific synthetic pathways and applications where precise physicochemical behavior is paramount .

Substitution pattern significantly shifts boiling point and density relative to isomers
Predicted property differences may alter distillation, purification, and reaction behavior
Analog physicochemical profiles may not directly transfer to this compound's use

Quantitative Differentiation Against Key Analogs


Boiling Point Comparison vs. 2-Oxo-1,3-dioxolane-4-carboxylic acid

The predicted boiling point of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is approximately 352.4 °C, which is substantially lower than the 483.5 °C predicted for the isomeric 2-Oxo-1,3-dioxolane-4-carboxylic acid . This difference of over 130 °C is directly attributable to the position of the oxo group within the ring and has significant implications for distillation-based purification and thermal stability during synthetic processing.

Boiling Point vs. Isomer
Data to verify
352.4 °C vs. 483.5 °C −131 °C
Lower boiling point may support less energy-intensive distillation
Predicted data at 760 mmHg
Physicochemical Property Boiling Point Thermal Stability Purification

Density Comparison vs. 2-Methyl-1,3-dioxolane-2-carboxylic acid

The predicted density of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is 1.468 g/cm³, which is markedly higher than the 1.301 g/cm³ predicted for 2-Methyl-1,3-dioxolane-2-carboxylic acid . This 0.167 g/cm³ difference reflects the increase in molecular weight and polarity imparted by the 5-oxo substituent, which influences solubility and phase behavior.

Density vs. Methyl Analog
Data to verify
1.468 g/cm³ vs. 1.301 g/cm³ +0.167 g/cm³
Higher density may reflect different packing and solubility behavior
Predicted data, conditions may vary
Density Formulation Solvent Compatibility Material Science

Molecular Size Advantage vs. Dimethyl-Substituted Analog

With a molecular weight of 146.10 g/mol, 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is 14.02 g/mol lighter than 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (160.12 g/mol) . This lower molecular weight and reduced steric bulk, due to the single methyl group at C-4 instead of geminal dimethyl groups at C-2, can lead to faster reaction kinetics and different selectivity in sterically sensitive transformations.

Molecular Weight vs. Dimethyl
Class-level
146.10 g/mol vs. 160.12 g/mol −14.02 g/mol
Lower MW may reduce steric bulk for steric-sensitive transformations
Standard molecular weight
Molecular Weight Steric Bulk Reaction Kinetics Drug Design

Boiling Point Differentiation vs. 2-Methyl-1,3-dioxolane-2-carboxylic acid

The predicted boiling point of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid (352.4 °C) is over 100 °C higher than that of 2-Methyl-1,3-dioxolane-2-carboxylic acid (244.1 °C) . This dramatic difference underscores the strong influence of the 5-oxo group on intermolecular forces, which can be leveraged in reactions requiring a higher-boiling, less volatile reaction medium.

Boiling Point vs. Lighter Analog
Data to verify
352.4 °C vs. 244.1 °C +108 °C
Higher boiling point may reduce volatility during high-temperature procedures
Predicted data at 760 mmHg
Volatility Reaction Medium Distillation

Optimal Application Scenarios Based on Comparative Evidence


Intermediate for Thermally Demanding Syntheses

The combination of a moderate predicted boiling point (352.4 °C) and higher density compared to non-oxo analogs makes 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid an excellent candidate for use as an intermediate in high-temperature cyclization or condensation reactions. Its lower volatility compared to lighter dioxolane acids minimizes evaporative loss, a key factor in process economics .

Fragment-Based Drug Discovery Libraries

With a molecular weight of only 146.10 g/mol, this compound fits the ideal profile for fragment-based screening libraries. Its lower steric bulk compared to gem-dimethyl-substituted analogs can lead to different protein binding modes, enabling exploration of novel chemical space in early-stage drug discovery .

Specialty Monomer or Cross-linker in Polymer Chemistry

The dual functionality (carboxylic acid and cyclic ketone) and high predicted density (1.468 g/cm³) position this compound as a potential specialty monomer for polyesters or as a cross-linking agent. Its higher density could translate to polymers with improved mechanical or gas-barrier properties compared to those derived from less dense monomers like 2-methyl-1,3-dioxolane-2-carboxylic acid .

Synthesis of Chiral Building Blocks

The presence of a chiral center at C-4, combined with the reactive carboxylic acid and ketone functionalities, makes 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid a versatile starting material for synthesizing enantiomerically pure compounds. Its smaller steric profile, compared to 2,2-dimethyl analogs, can facilitate more efficient chiral induction in asymmetric syntheses .

Application
Selection Property
Validation Focus
Thermal synthesis intermediate
Predicted boiling point and density
Distillation efficiency and thermal stability evaluation
Fragment-based screening library
Molecular weight and steric profile
Physicochemical property fit for fragment libraries
Specialty polymer building block
Bifunctional reactivity and density
Monomer polymerization behavior and material property assessment
Chiral synthesis starting material
Chiral center and functional groups
Enantioselective reaction development and stereochemical control
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